molecular formula C11H11ClN2O B072483 (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 1136-60-3

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B072483
CAS RN: 1136-60-3
M. Wt: 222.67 g/mol
InChI Key: MOMLHNYGSVMETK-UHFFFAOYSA-N
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Description

“(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound that is used for proteomics research . It is a highly versatile intermediate .


Synthesis Analysis

The compound was prepared in a series of syntheses to produce new pyrazole derivatives . It was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines and fused pyrazolo heterocycles via cyclocondensation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H11ClN2O . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of New Pyrazole Derivatives

The compound can be used in the synthesis of new pyrazole derivatives . Pyrazole derivatives have attracted much attention due to their wide spectrum of biological activities .

Biological Activities

Pyrazoles and their derivatives possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . Therefore, this compound could potentially be used in the development of new drugs or treatments.

Synthesis of Thiolates

The compound is a highly versatile intermediate for the synthesis of thiolates . Thiolates are important in various chemical reactions and have applications in pharmaceuticals and materials science.

Synthesis of Azides

Similarly, this compound can also be used in the synthesis of azides . Azides are used in click chemistry, a reliable, efficient, and selective synthetic methodology, which has applications in drug discovery, materials science, and bioconjugation.

Synthesis of Amines

The compound can be used in the synthesis of amines . Amines are fundamental in organic chemistry and have a wide range of applications, from the production of pharmaceuticals to polymers.

Production of Fused Pyrazolo Heterocycles

This compound can be used to produce fused pyrazolo heterocycles via cyclocondensation reactions . These heterocycles are common structures in many natural products and pharmaceuticals.

Synthesis of Acrylic Acid Derivatives

A novel acrylic acid derivative was synthesized via acid hydrolysis of a similar compound . Acrylic acids are highly reactive and essential building blocks in the production of commonly used industrial and consumer products .

Photochromism

While not directly related to the compound , molecules that show reversible, light-induced changes between two isomers with different absorption spectra are known as photochromes . Given the structural similarity, it’s possible that (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol could exhibit similar properties, opening up potential applications in the field of photochromism.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMLHNYGSVMETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359107
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

CAS RN

1136-60-3
Record name (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

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